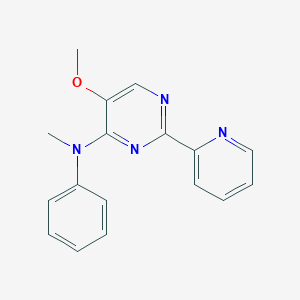

5-methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine is a useful research compound. Its molecular formula is C17H16N4O and its molecular weight is 292.342. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine, with CAS number 338771-63-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and pharmacological properties based on diverse research sources.

- Molecular Formula : C17H16N4O

- Molecular Weight : 284.34 g/mol

- Structural Characteristics : The compound features a pyrimidine core substituted with methoxy, methyl, and phenyl groups, as well as a pyridine ring, which may contribute to its biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions. Specific synthetic pathways often utilize starting materials that allow for the introduction of the methoxy and pyridine substituents through nucleophilic substitutions and coupling reactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

In studies evaluating antimicrobial efficacy, the compound demonstrated significant activity against various pathogens:

| Pathogen | MIC (µM) | Effect |

|---|---|---|

| Pseudomonas aeruginosa | 0.21 | Potent inhibitory effect |

| Escherichia coli | 0.21 | Potent inhibitory effect |

| Candida species | Moderate | Antifungal activity |

| Micrococcus luteus | Selective | Gram-positive inhibition |

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, which are known for their resistance to many conventional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., HaCat and Balb/c 3T3 cells) revealed that the compound exhibits promising results, suggesting potential for further development as an anticancer agent. The MTT assay results indicated a dose-dependent response in cell viability, supporting its potential use in cancer therapeutics .

Molecular docking studies have provided insights into the binding interactions of the compound with bacterial targets such as DNA gyrase and MurD. Key findings include:

- Binding Energy : Comparable to established antibiotics like ciprofloxacin.

- Hydrogen Bonds : Formation of critical hydrogen bonds with amino acid residues in the active sites of target enzymes.

- Stability : The presence of π–π stacking interactions enhances binding stability.

These interactions are crucial for inhibiting bacterial proliferation and suggest a mechanism that could be exploited in drug design .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is favorable:

| Property | Value |

|---|---|

| Lipophilicity (LogP) | 1.25 |

| Predicted Absorption | High gastrointestinal absorption |

| Blood-Brain Barrier Penetration | Yes |

These properties align with Lipinski's Rule of Five, indicating good oral bioavailability and potential for CNS activity .

Case Studies

- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against clinical strains of resistant bacteria, emphasizing its role in combating antibiotic resistance.

- Cytotoxicity Profile : Another investigation showed that while exhibiting cytotoxic effects on cancer cell lines, it maintained selectivity towards healthy cells, suggesting a therapeutic window for cancer treatment.

Propiedades

IUPAC Name |

5-methoxy-N-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-21(13-8-4-3-5-9-13)17-15(22-2)12-19-16(20-17)14-10-6-7-11-18-14/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLGZHLDRRHIKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC(=NC=C2OC)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326379 |

Source

|

| Record name | 5-methoxy-N-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666601 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338771-63-4 |

Source

|

| Record name | 5-methoxy-N-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.